

An In-depth Technical Guide to the Physical Properties of p-Ethylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Ethylbenzenesulfonic acid*

Cat. No.: *B1630631*

[Get Quote](#)

This technical guide provides a comprehensive overview of the known physical properties of p-Ethylbenzenesulfonic acid, tailored for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and includes a logical workflow for the physical characterization of chemical compounds.

Quantitative Physical Properties

The physical properties of p-Ethylbenzenesulfonic acid are summarized in the table below. It is important to note that while several properties have been experimentally determined and reported in the literature, specific values for the melting and boiling points are not consistently available. PubChem describes the compound as a liquid at standard conditions, which suggests a melting point below room temperature[1].

Property	Value	Source(s)
Molecular Formula	C ₈ H ₁₀ O ₃ S	[2][3][4]
Molecular Weight	186.23 g/mol	[2]
Physical State	Liquid	[1]
Density	1.229 g/mL at 25 °C	[2][3]
Refractive Index	n _{20/D} 1.5331	[2][3]
pKa (Predicted)	-0.45 ± 0.50	[3]
Flash Point	>110 °C (>230 °F) / 113 °C (closed cup)	[2][3]
Solubility	Readily soluble in polar solvents like water.	[5]

Experimental Protocols for Physical Property Determination

The following sections detail the standard methodologies for determining the key physical properties of a substance like p-Ethylbenzenesulfonic acid.

The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure compounds, this transition occurs over a narrow temperature range.

Methodology: Capillary Method[6]

- **Sample Preparation:** A small amount of the finely powdered, dry solid is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus, such as a Thiele tube or a modern digital instrument, adjacent to a calibrated thermometer.
- **Heating:** The apparatus is heated slowly and steadily, typically at a rate of 1-2 °C per minute as the expected melting point is approached to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.

- Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded as the melting point range. A sharp melting point range (typically ≤ 1 °C) is indicative of a pure compound.

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology: Thiele Tube Method[7]

- Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.
- Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).
- Heating: The side arm of the Thiele tube is heated gently. As the temperature rises, the air trapped in the capillary tube expands and escapes as a slow stream of bubbles.
- Observation: Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube. The heat source is then removed. The liquid will begin to cool, and the bubbling will slow down and eventually stop. The moment the liquid just begins to enter the capillary tube, the temperature is recorded. This temperature is the boiling point of the liquid at the given atmospheric pressure.

Density is the mass of a substance per unit volume. For liquids, it is commonly measured using a pycnometer or a digital density meter.

Methodology: Pycnometer Method[8]

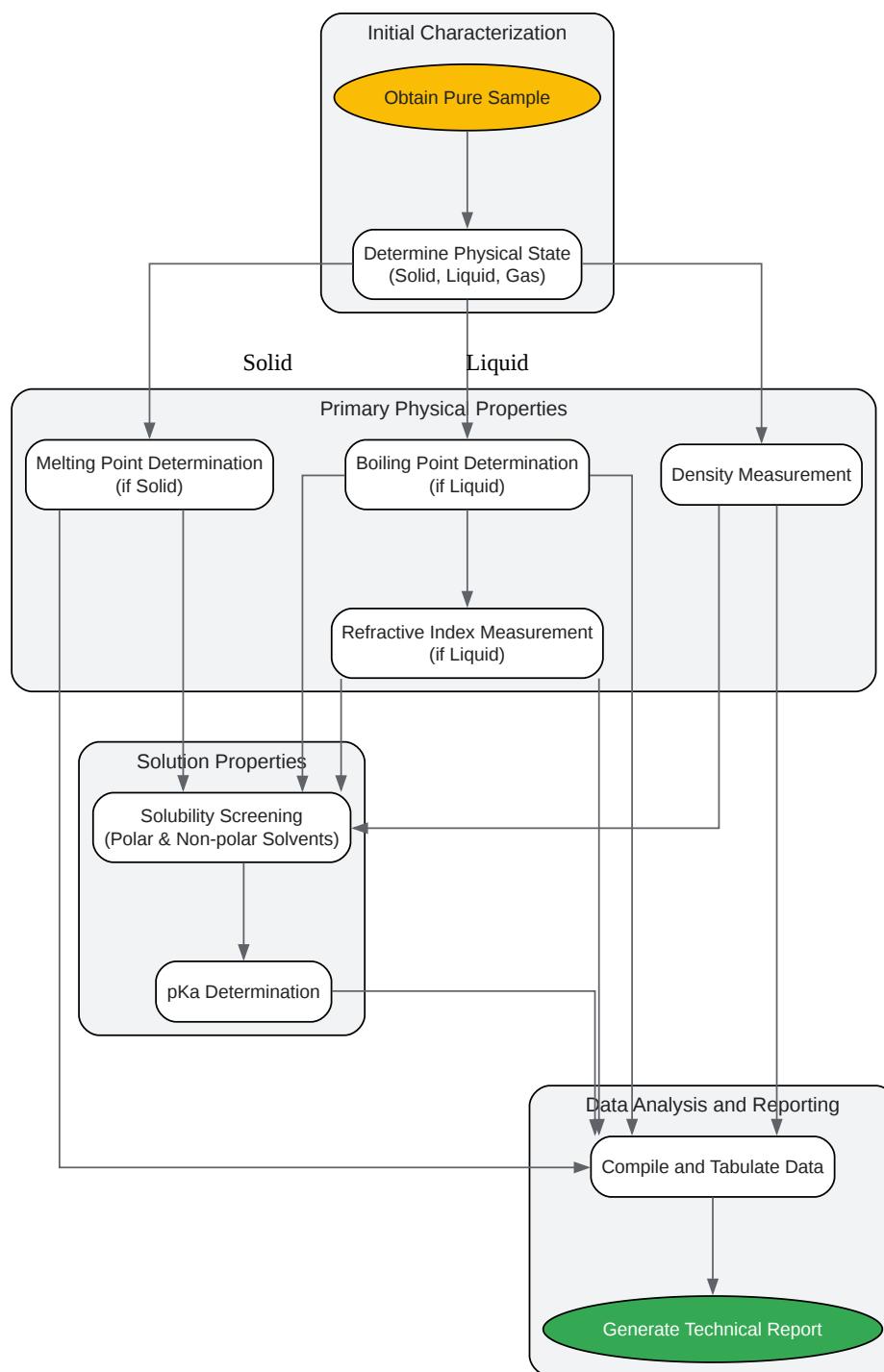
- Calibration: The mass of a clean, dry pycnometer (a glass flask with a precise volume) is accurately determined. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and the mass is measured again. The exact volume of the pycnometer is calculated from these measurements.

- Sample Measurement: The pycnometer is emptied, dried, and filled with the sample liquid (p-Ethylbenzenesulfonic acid) at the same temperature. The mass of the filled pycnometer is then measured.
- Calculation: The density of the sample is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology: Qualitative and Semi-Quantitative Determination[9][10]

- Solvent Selection: A range of solvents with varying polarities is chosen (e.g., water, ethanol, diethyl ether, hexane).
- Procedure: A small, accurately weighed amount of the solute (e.g., 10 mg) is placed in a test tube. A small volume of the solvent (e.g., 1 mL) is added.
- Observation: The mixture is agitated vigorously for a set period at a controlled temperature. The solubility is observed and can be categorized as:
 - Soluble: If all the solute dissolves.
 - Partially soluble: If some, but not all, of the solute dissolves.
 - Insoluble: If no significant amount of the solute dissolves.
- Quantitative Measurement: For a more precise determination, a saturated solution is prepared at a specific temperature. A known volume of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is measured. The solubility can then be expressed in terms of g/100 mL or mol/L.


The acid dissociation constant (pK_a) is a quantitative measure of the strength of an acid in solution.

Methodology: Potentiometric Titration[11][12]

- Sample Preparation: A precise amount of the acidic substance is dissolved in a suitable solvent, typically water or a water-cosolvent mixture, to a known concentration.
- Titration: The solution is titrated with a standardized strong base (e.g., NaOH) of known concentration. The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added incrementally.
- Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The equivalence point is the point of inflection on the curve. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the comprehensive physical characterization of a chemical compound like p-Ethylbenzenesulfonic acid.

[Click to download full resolution via product page](#)

Caption: Workflow for the physical characterization of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Ethylbenzenesulfonic acid | C8H10O3S | CID 7402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-乙基苯磺酸 technical grade, 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4-Ethylbenzenesulfonic acid | 98-69-1 [chemicalbook.com]
- 4. 4-Ethylbenzenesulfonic acid | CAS#:98-69-1 | Chemsoc [chemsrc.com]
- 5. camachem.com [camachem.com]
- 6. SSERC | Melting point determination [sserc.org.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mt.com [mt.com]
- 9. scribd.com [scribd.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKa) - ECETOC [ecetoc.org]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of p-Ethylbenzenesulfonic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1630631#physical-properties-of-p-ethylbenzenesulfonic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com